molecular formula C40H78CaO4 B3031274 Calcium diicosanoate CAS No. 22302-43-8

Calcium diicosanoate

Cat. No.: B3031274
CAS No.: 22302-43-8
M. Wt: 663.1 g/mol
InChI Key: BMQVRJOWNGSIEG-UHFFFAOYSA-L
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Description

Calcium diicosanoate, also known as calcium arachinate or bisarachidic acid calcium salt, is a calcium salt of diicosanoic acid. This compound is characterized by its long-chain fatty acid structure, which contributes to its unique properties and applications in various fields.

Mechanism of Action

Target of Action

Calcium diicosanoate, also known as calcium arachinate, is a calcium salt. The primary targets of calcium in the body are the bones , where it plays a crucial role in providing structural support . Calcium also targets muscle cells , including the heart, where it is vital for muscle contraction . In addition, calcium plays a significant role in cell signaling and is involved in various signal transduction pathways .

Mode of Action

Calcium interacts with its targets primarily through ion channels and binding proteins . It is known to bind or transport more than 500 human proteins . In the case of muscle cells, calcium ions bind to troponin, a protein embedded in muscle fibers, triggering muscle contraction . In signal transduction pathways, calcium acts as a second messenger, mediating the effects of various hormones and neurotransmitters .

Biochemical Pathways

Calcium is involved in numerous biochemical pathways. One of the most significant is the actin-dependent cell migration pathway . Calcium signaling influences the dynamics of the actin cytoskeleton, which is crucial for cell migration . Dysregulation of calcium signaling can contribute to various pathological conditions, including cancer .

Pharmacokinetics

The pharmacokinetics of calcium salts like this compound involve absorption, distribution, metabolism, and excretion (ADME). Calcium is absorbed in the gut, distributed throughout the body via the bloodstream, stored in bones, and excreted through the kidneys . The pharmacokinetic process is linear due to a first-order reaction . The bioavailability of calcium salts can vary, with some forms being more readily absorbed than others .

Result of Action

The action of calcium in the body results in several physiological effects. It is essential for bone health , with a deficiency leading to conditions like osteoporosis . Calcium is also crucial for muscle function , including heart contractions . At the cellular level, calcium is involved in signal transduction pathways, influencing a wide range of cellular processes .

Action Environment

The action of calcium can be influenced by various environmental factors. For instance, ocean acidification, a result of increased atmospheric CO2, can affect the formation and stability of calcium carbonate, a compound closely related to this compound . This highlights the potential impact of environmental changes on the bioavailability and efficacy of calcium salts.

Biochemical Analysis

Biochemical Properties

Calcium diicosanoate is involved in numerous biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can alter the normal functioning of cells, leading to changes in their behavior and activity .

Molecular Mechanism

The mechanism of action of this compound is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s influence on these molecular processes contributes to its overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies provides valuable insights into its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium diicosanoate can be synthesized through the reaction of diicosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the diicosanoic acid with the calcium compound in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:

2C20H40O2+Ca(OH)2(C20H39COO)2Ca+2H2O\text{2C}_{20}\text{H}_{40}\text{O}_2 + \text{Ca(OH)}_2 \rightarrow \text{(C}_{20}\text{H}_{39}\text{COO})_2\text{Ca} + 2\text{H}_2\text{O} 2C20​H40​O2​+Ca(OH)2​→(C20​H39​COO)2​Ca+2H2​O

Industrial Production Methods: In industrial settings, this compound is produced by reacting diicosanoic acid with calcium oxide or calcium hydroxide in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through filtration and recrystallization to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the unsaturated sites of the fatty acid chains. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any unsaturated bonds present in the fatty acid chains.

    Substitution: Substitution reactions can occur at the carboxylate groups, where the calcium ion can be replaced by other metal ions through ion-exchange reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Aqueous solutions of other metal salts for ion-exchange reactions.

Major Products Formed:

    Oxidation: Formation of dihydroxy derivatives.

    Reduction: Formation of saturated fatty acid derivatives.

    Substitution: Formation of other metal diicosanoates.

Scientific Research Applications

Calcium diicosanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other calcium salts and as a reagent in organic synthesis.

    Biology: Studied for its role in cell membrane structure and function due to its long-chain fatty acid composition.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of sustained-release medications.

    Industry: Utilized as a lubricant additive, corrosion inhibitor, and in the production of biodegradable plastics.

Comparison with Similar Compounds

    Calcium stearate: Another calcium salt of a long-chain fatty acid, commonly used as a lubricant and stabilizer.

    Calcium palmitate: Similar in structure and used in similar applications, but with a shorter fatty acid chain.

    Calcium oleate: Contains an unsaturated fatty acid chain, making it more reactive in certain chemical reactions.

Uniqueness of Calcium Diicosanoate: this compound is unique due to its longer fatty acid chain, which imparts distinct physical and chemical properties. This longer chain length can enhance its effectiveness as a lubricant and corrosion inhibitor, as well as its ability to integrate into lipid bilayers in biological systems.

Properties

IUPAC Name

calcium;icosanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C20H40O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQVRJOWNGSIEG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78CaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

506-30-9 (Parent)
Record name Calcium arachinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022302438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70944947
Record name Calcium diicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22302-43-8
Record name Calcium arachinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022302438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium diicosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium diicosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALCIUM ARACHINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GIS6QAG7I1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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